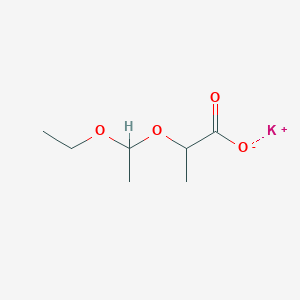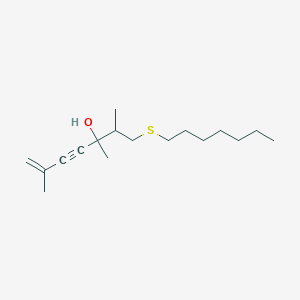
Potassium 2-(1'-ethoxy)ethoxypropionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium 2-(1'-ethoxy)ethoxypropionate, also known as KEPEP, is a potassium salt of propionic acid. It is a white crystalline solid, soluble in water and ethanol. KEPEP is widely used in various scientific research applications, including as a solvent, reagent, and catalyst.
Mecanismo De Acción
The mechanism of action of Potassium 2-(1'-ethoxy)ethoxypropionate is not fully understood. However, it is believed that Potassium 2-(1'-ethoxy)ethoxypropionate acts as a nucleophile in organic reactions, such as esterification and transesterification reactions. Potassium 2-(1'-ethoxy)ethoxypropionate can also act as a Lewis acid catalyst in various reactions, such as aldol condensation and Michael addition reactions.
Efectos Bioquímicos Y Fisiológicos
There is limited information on the biochemical and physiological effects of Potassium 2-(1'-ethoxy)ethoxypropionate. However, studies have shown that Potassium 2-(1'-ethoxy)ethoxypropionate is non-toxic and has low acute toxicity. Potassium 2-(1'-ethoxy)ethoxypropionate is also not mutagenic or carcinogenic.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Potassium 2-(1'-ethoxy)ethoxypropionate has several advantages for lab experiments. It is a stable and non-volatile compound, making it easy to handle and store. Potassium 2-(1'-ethoxy)ethoxypropionate is also a relatively inexpensive reagent, making it accessible for various research applications. However, Potassium 2-(1'-ethoxy)ethoxypropionate has some limitations in lab experiments. It has limited solubility in some organic solvents, which can limit its use in certain reactions. Additionally, Potassium 2-(1'-ethoxy)ethoxypropionate can decompose at high temperatures, which can affect its reactivity in some reactions.
Direcciones Futuras
There are several future directions for research on Potassium 2-(1'-ethoxy)ethoxypropionate. One potential area of research is the development of new synthesis methods for Potassium 2-(1'-ethoxy)ethoxypropionate that improve its purity and yield. Additionally, there is a need for more studies on the mechanism of action of Potassium 2-(1'-ethoxy)ethoxypropionate in various reactions. Further research is also needed to explore the potential applications of Potassium 2-(1'-ethoxy)ethoxypropionate in various fields, such as pharmaceuticals, agrochemicals, and polymers.
Conclusion
In conclusion, Potassium 2-(1'-ethoxy)ethoxypropionate is a potassium salt of propionic acid that is widely used in various scientific research applications. It is synthesized through a simple reaction between potassium hydroxide and 2-(1'-ethoxy)ethoxypropionic acid. Potassium 2-(1'-ethoxy)ethoxypropionate is a stable and non-toxic compound that has several advantages for lab experiments. However, it also has some limitations, such as limited solubility in some organic solvents and decomposition at high temperatures. Further research is needed to explore the potential applications of Potassium 2-(1'-ethoxy)ethoxypropionate in various fields and to develop new synthesis methods that improve its purity and yield.
Aplicaciones Científicas De Investigación
Potassium 2-(1'-ethoxy)ethoxypropionate is widely used in various scientific research applications. It is commonly used as a solvent for organic reactions, such as esterification and transesterification reactions. Potassium 2-(1'-ethoxy)ethoxypropionate is also used as a reagent in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers. Additionally, Potassium 2-(1'-ethoxy)ethoxypropionate is used as a catalyst in various reactions, such as aldol condensation and Michael addition reactions.
Propiedades
Número CAS |
100743-68-8 |
|---|---|
Nombre del producto |
Potassium 2-(1'-ethoxy)ethoxypropionate |
Fórmula molecular |
C7H13KO4 |
Peso molecular |
200.27 g/mol |
Nombre IUPAC |
potassium;2-(1-ethoxyethoxy)propanoate |
InChI |
InChI=1S/C7H14O4.K/c1-4-10-6(3)11-5(2)7(8)9;/h5-6H,4H2,1-3H3,(H,8,9);/q;+1/p-1 |
Clave InChI |
BCRJMPAOSQNFJU-UHFFFAOYSA-M |
SMILES isomérico |
CCOCCOC(C)C(=O)[O-].[K+] |
SMILES |
CCOC(C)OC(C)C(=O)[O-].[K+] |
SMILES canónico |
CCOC(C)OC(C)C(=O)[O-].[K+] |
Descripción física |
deliquesent powder with no odou |
Solubilidad |
freely soluble in water, solvents, oils slightly soluble (in ethanol) |
Sinónimos |
POTASSIUM 2-(2-ETHOXYETHOXY)PROPANOATE |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-Hexyl-8-hydroxy-1,3-dimethyl-7-propylpurino[7,8-a]pyrimidine-2,4,6-trione](/img/structure/B12347.png)











![2,6-Dichloro-4-[(Dimethylamino)Methyl]Phenol Hydrochloride](/img/structure/B12379.png)